An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-8-methylquinoline
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-8-methylquinoline
Introduction: A Versatile Heterocyclic Building Block
2,4-Dichloro-8-methylquinoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its quinoline core, a fused benzene and pyridine ring system, is a privileged scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of two chlorine atoms at the 2- and 4-positions, combined with a methyl group on the benzenoid ring, imparts a unique and highly valuable reactivity profile.
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 2,4-Dichloro-8-methylquinoline. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's distinct characteristics for the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and highlight its applications in modern chemical research.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to understanding its behavior in chemical reactions and biological systems.
IUPAC Name: 2,4-dichloro-8-methylquinoline Molecular Formula: C₁₀H₇Cl₂N Molecular Weight: 212.08 g/mol
***Figure 1:** 2D Chemical Structure of 2,4-Dichloro-8-methylquinoline.*
Table 1: Physicochemical Properties of 2,4-Dichloro-8-methylquinoline and Related Compounds
| Property | Value for 2,4-Dichloro-8-methylquinoline (Predicted/Analogous) | Value for 2,4-Dichloroquinoline (CAS 703-61-7)[3] | Value for 8-Methylquinoline (CAS 611-32-5)[2] |
| Molecular Weight ( g/mol ) | 212.08 | 198.05 | 143.19 |
| Physical Form | Solid (predicted) | Solid | Pale yellow to brown liquid[1] |
| Melting Point (°C) | Data not available | 65-68 | -80[1] |
| Boiling Point (°C) | Data not available | 290 | 143 (at 34 mmHg)[1] |
| XLogP3 (Computed) | ~4.1 | 3.8 | 2.6 |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMF, DMSO (predicted) | Insoluble in water | 1 to 5 mg/mL in water at 63°F |
Note: Some data is inferred from structurally similar compounds due to a lack of specific experimental data for 2,4-dichloro-8-methylquinoline.
Synthesis and Purification
The most direct and common synthesis of 2,4-dichloro-8-methylquinoline involves the chlorination of a quinolinone precursor. This method is robust and provides good yields of the desired product.
Synthetic Rationale and Workflow
The key transformation is the conversion of the hydroxyl and carbonyl groups of 4-hydroxy-8-methylquinolin-2(1H)-one into chloro groups. A mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is the reagent of choice for this type of dehydration and chlorination reaction. POCl₃ is a powerful dehydrating and chlorinating agent, effectively converting the enolizable ketone (lactam) and the hydroxyl group into the corresponding chlorides.
Caption: General workflow for the synthesis of 2,4-Dichloro-8-methylquinoline.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of dichloroquinolines.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, cautiously add 4-hydroxy-8-methylquinolin-2(1H)-one (1 equivalent) to an excess of phosphoryl chloride (POCl₃, ~10 equivalents).
-
Reagent Addition: To this slurry, carefully add phosphorus pentachloride (PCl₅, ~1.2 equivalents) portion-wise. Expert Insight: The addition of PCl₅ enhances the chlorination of the 2-position carbonyl, ensuring a complete conversion.
-
Heating: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This will hydrolyze the excess POCl₃.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2,4-dichloro-8-methylquinoline.
Chemical Reactivity: The Power of Regioselectivity
The most significant chemical property of 2,4-dichloro-8-methylquinoline is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is substantially more labile towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position.[4][5]
Mechanistic Basis of Regioselectivity
This pronounced regioselectivity is a direct consequence of the electronic structure of the quinoline ring. Nucleophilic attack at the C4 position generates a Meisenheimer-type intermediate that is effectively stabilized by the adjacent nitrogen atom through resonance. The nitrogen can delocalize the negative charge, lowering the activation energy for the C4 substitution pathway. In contrast, the intermediate formed from attack at the C2 position does not benefit from this direct resonance stabilization by the ring nitrogen.
Theoretical studies using Density Functional Theory (DFT) on analogous 2,4-dichloroquinazoline systems have corroborated these experimental findings, showing that the carbon at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the more electrophilic center.[6][7]
Caption: Differential reactivity at C2 and C4 positions in nucleophilic substitution.
Protocol: Selective C4-Hydrazination
This protocol demonstrates the selective substitution at the C4 position, a common first step in building more complex derivatives.[4]
-
Dissolution: Dissolve 2,4-dichloro-8-methylquinoline (1 equivalent) in ethanol in a round-bottom flask.
-
Nucleophile Addition: Add hydrazine hydrate (N₂H₄·H₂O, ~4 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux for 8 hours) as needed.[4] Monitor the reaction by TLC.
-
Isolation: Upon completion, pour the reaction mixture into cold water. The product, 2-chloro-4-hydrazino-8-methylquinoline, will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization can be performed if necessary. Trustworthiness Check: The integrity of this protocol relies on the inherent reactivity difference. Under these mild conditions, the C2-chloro group remains intact, validating the selective outcome.
Spectroscopic Characterization
Unambiguous characterization is crucial for confirming the structure of synthetic products. While specific spectra for 2,4-dichloro-8-methylquinoline are not published, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds like 2,4-dichloroquinoline and 8-methylquinoline.[2][8][9][10]
Table 2: Predicted Spectroscopic Data for 2,4-Dichloro-8-methylquinoline
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region (δ 7.0-8.5 ppm): Multiple signals corresponding to the protons on the quinoline ring system. Protons adjacent to the nitrogen and chlorine atoms will be shifted downfield. A singlet or sharp multiplet for the H3 proton is expected. |
| - Aliphatic Region (δ 2.0-3.0 ppm): A singlet corresponding to the three protons of the 8-methyl group. | |
| ¹³C NMR | - Aromatic Region (δ 120-150 ppm): Signals for the 9 aromatic carbons of the quinoline core. |
| - C-Cl Carbons: Two distinct signals for C2 and C4, significantly downfield due to the electronegativity of chlorine. | |
| - Methyl Carbon: A signal in the aliphatic region (~δ 15-25 ppm) for the 8-methyl carbon. | |
| Mass Spec. (EI) | - Molecular Ion (M⁺): An intense peak at m/z 211, with characteristic isotopic peaks at M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺) due to the presence of two chlorine atoms. |
| - Fragmentation: Loss of Cl (M-35) and subsequent fragmentation of the quinoline ring. |
Applications in Research and Drug Development
The true value of 2,4-dichloro-8-methylquinoline lies in its utility as a versatile synthetic intermediate. Its predictable, stepwise reactivity allows for the controlled and divergent synthesis of novel compound libraries.
Scaffold for SAR Studies
In drug discovery, Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. 2,4-dichloro-8-methylquinoline is an ideal starting point for such studies. Researchers can introduce a diverse range of functionalities at the C4 position, screen for biological activity, and then further modify the most promising candidates at the C2 position. This systematic approach accelerates the discovery of potent and selective therapeutic agents.[11][12]
Synthesis of Bioactive Molecules
The quinoline scaffold is a core component of many approved drugs, including antimalarials like chloroquine and hydroxychloroquine, which are derived from a dichloroquinoline precursor.[11][13] The ability to functionalize the 2,4-dichloro-8-methylquinoline core allows for the synthesis of novel derivatives with potential applications as:
-
Anticancer agents[14]
-
Antimicrobial and antifungal compounds[15]
-
Kinase inhibitors
-
Coordination complexes for therapeutic evaluation
Caption: Stepwise functionalization for generating compound libraries.
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions are essential when handling 2,4-dichloro-8-methylquinoline. The safety profile is expected to be similar to that of 2,4-dichloroquinoline.[3]
Table 3: GHS Hazard Information (based on 2,4-dichloroquinoline)
| Pictogram(s) | Signal Word | Hazard Statements |
![]() | Danger | H301: Toxic if swallowed. |
| H315: Causes skin irritation. | ||
| H318: Causes serious eye damage. | ||
| H335: May cause respiratory irritation. |
Source: PubChem CID 607503 for 2,4-Dichloroquinoline[3]
Recommendations:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,4-Dichloro-8-methylquinoline is more than just a chemical; it is a strategic tool for molecular innovation. Its defining feature—the regioselective reactivity of its C4 and C2 positions—provides chemists with a reliable and controllable handle for building molecular complexity. This property makes it an invaluable precursor for generating libraries of novel compounds for drug discovery and materials science. By understanding the principles behind its synthesis and reactivity, researchers can fully exploit its potential to create the next generation of functional molecules.
References
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El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(11), 1224-1234. Available from: [Link]
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ResearchGate. (2025). (a) 4,7-Dichloroquinoline design inspired by the natural molecule.... Retrieved from [Link]
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